molecular formula C10H11NO4 B1268711 4-(3-Hydroxyanilino)-4-oxobutanoic acid CAS No. 16141-43-8

4-(3-Hydroxyanilino)-4-oxobutanoic acid

Numéro de catalogue B1268711
Numéro CAS: 16141-43-8
Poids moléculaire: 209.2 g/mol
Clé InChI: TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as 4-hydroxy-3-anilinobutanoic acid, is an important organic compound that has a wide range of applications in the fields of biochemistry and physiology. It is a derivative of aniline, a common aromatic amine, and is used as a building block in the synthesis of various compounds. 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been studied extensively for its biochemical and physiological effects, as well as for its applications in research and laboratory experiments.

Applications De Recherche Scientifique

Inhibitor of Raf Kinase

The compound has been used in the design and synthesis of 4-anilinoquinazolines as selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitors . This application is particularly relevant in the field of cancer research, where these kinases play a crucial role.

Inhibitor of RET Kinase

Substituted 4-(3-hydroxyanilino)-quinoline compounds, which include “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, have been identified as potent inhibitors of RET kinase . This has potential implications for the treatment of medullary and papillary thyroid cancer .

Inhibitor of EGFR/VEGFR2 Kinase

The compound has shown potent inhibitory activity against EGFR and VEGFR2 kinases . These kinases are often overexpressed in various types of cancers, making them attractive targets for therapeutic intervention.

Inhibitor of Src Family Kinases

The compound has been identified as a small-molecule inhibitor of src family kinases . Src family kinases are involved in the regulation of various cellular processes, including cell division, migration, and survival.

Potential Therapeutic Agent for Melanoma

Despite having good potency for B-Raf and B-Raf V600E in enzymatic assays, the compound was less active to inhibit melanoma A375 cells which proliferate due to constitutively activated B-Raf 600E . This suggests that the compound might bind to the inactive conformations of B-Raf and B-Raf V600E .

Drug Design and Synthesis

The compound has been used in the design and synthesis of other compounds with potential therapeutic applications . This highlights its utility in the field of drug design and synthesis.

Mécanisme D'action

Target of Action

4-(3-Hydroxyanilino)-4-oxobutanoic acid primarily targets cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. CDKs control the progression of cells through the cell cycle by phosphorylating specific substrates .

Mode of Action

This compound interacts with CDKs by binding to their active sites, inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest. The binding affinity and specificity of 4-(3-Hydroxyanilino)-4-oxobutanoic acid for CDKs make it a potent inhibitor .

Biochemical Pathways

The inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of 4-(3-Hydroxyanilino)-4-oxobutanoic acid include:

Result of Action

At the molecular level, the inhibition of CDKs by 4-(3-Hydroxyanilino)-4-oxobutanoic acid results in:

Action Environment

Environmental factors can significantly influence the efficacy and stability of 4-(3-Hydroxyanilino)-4-oxobutanoic acid:

: DrugBank

Propriétés

IUPAC Name

4-(3-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMBBJHYNTEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359173
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16141-43-8
Record name 4-(3-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.